The synthesis of GDC-0152 can be achieved through both solid-phase and solution-phase methodologies. The solid-phase synthesis involves the use of DFPE polystyrene resin treated with 2,2-diphenethylamine and sodium cyanoborohydride. This step generates an amine intermediate that can be further modified by coupling with various amino acid derivatives using reagents such as HATU and DIPEA.
In the solution-phase synthesis, primary amines are coupled to a carboxylic acid intermediate using EDC/HOBt to yield the desired compound. The final steps involve sequential coupling of protected amino acids followed by deprotection to yield GDC-0152 .
The molecular structure of GDC-0152 is characterized as a peptidomimetic compound. Its design mimics the structure of Smac (second mitochondria-derived activator of caspases), which is known to disrupt the interaction between IAPs and caspases, leading to apoptosis. The specific structural features include:
The compound's ability to bind effectively to the BIR domains of various IAPs is crucial for its function as an antagonist .
GDC-0152 primarily functions through its interactions with IAPs, leading to several key chemical reactions:
These reactions collectively contribute to reduced cell viability in tumor cells while maintaining normal cell integrity .
GDC-0152 operates by mimicking Smac/DIABLO, a natural protein that antagonizes IAPs. By binding to the BIR domains of these proteins, GDC-0152 disrupts their protective function over caspases. This action results in:
Studies have shown that GDC-0152 effectively reduces tumor growth in xenograft models by enhancing apoptosis in glioblastoma and breast cancer cell lines .
The physical and chemical properties of GDC-0152 include:
These properties are critical for its application in laboratory settings and clinical trials .
GDC-0152 has significant potential in various scientific applications, particularly in oncology:
GDC-0152 (molecular weight: 498.64 g/mol; chemical formula: C₂₅H₃₄N₆O₃S) is a small-molecule antagonist designed to mimic the N-terminal tetrapeptide (Alanine-Valine-Proline-Isoleucine; AVPI) of the endogenous second mitochondria-derived activator of caspases (SMAC)/direct inhibitor of apoptosis-binding protein with low pI protein [2] [4]. This AVPI motif mediates critical interactions with the baculoviral IAP repeat (BIR) domains of inhibitor of apoptosis proteins (IAPs), particularly targeting the IBM (IAP-binding motif)-binding groove. Structural analyses reveal that GDC-0152 binds to the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP) through hydrophobic interactions and hydrogen bonding. Specifically, the methyl group of GDC-0152's alanine-equivalent moiety occupies a hydrophobic pocket formed by Leucine 307, Tryptophan 310, and Glutamate 314 in XIAP-BIR3, while its carbonyl group forms hydrogen bonds with backbone amides in the BIR3 domain [2] [4] [9]. This binding disrupts the interaction between XIAP-BIR3 and caspase-9, preventing XIAP-mediated inhibition of apoptosis.
GDC-0152 exhibits potent and selective binding to multiple IAP family members, as quantified by equilibrium dissociation constants (Ki). Its binding affinity varies across IAP proteins due to structural differences in their BIR domains [2] [4] [5]:
Table 1: Binding Affinities (Ki) of GDC-0152 for IAP Proteins
| IAP Protein | BIR Domain Target | Ki (nM) | Biological Consequence |
|---|---|---|---|
| Melanoma Inhibitor of Apoptosis Protein | BIR | 14 ± 6 | Disruption of caspase inhibition |
| Cellular Inhibitor of Apoptosis Protein 1 | BIR3 | 17 ± 11 | Promotes auto-ubiquitination and degradation |
| X-linked Inhibitor of Apoptosis Protein | BIR3 | 28 ± 11 | Caspase-9 release and apoptosis induction |
| Cellular Inhibitor of Apoptosis Protein 2 | BIR3 | 43 ± 15 | Degradation and NF-κB modulation |
GDC-0152's highest affinity is for the single BIR domain of melanoma inhibitor of apoptosis protein (Ki = 14 nM), attributed to deep burial of its P1 methyl group in a hydrophobic cleft formed by Leucine 131, Tryptophan 134, and Glutamate 143 [2] [4]. While it binds cellular inhibitor of apoptosis protein 1 (Ki = 17 nM) and cellular inhibitor of apoptosis protein 2 (Ki = 43 nM) with high affinity, its slightly lower affinity for X-linked inhibitor of apoptosis protein-BIR3 (Ki = 28 nM) reflects subtle differences in the IBM-binding groove architecture, particularly the orientation of Glutamate 314 and Tryptophan 323 [4] [9]. This pan-IAP binding profile enables broad antagonism of IAP-mediated survival signaling.
GDC-0152 exemplifies a monovalent second mitochondria-derived activator of caspases mimetic, incorporating a single AVPI-mimicking pharmacophore optimized for proteolytic stability and cellular permeability [3] [8] [10]. This design contrasts with bivalent compounds (e.g., birinapant or SM-164), which link two AVPI mimetics via flexible spacers to simultaneously engage multiple BIR domains within an IAP or across IAP dimers [3] [8].
Table 2: Structural and Functional Comparison of Monovalent and Bivalent Second Mitochondria-Derived Activator of Caspases Mimetics
| Property | Monovalent (GDC-0152) | Bivalent (e.g., Birinapant) |
|---|---|---|
| Molecular Weight | Low (~500 Da) | High (>800 Da) |
| Pharmaceutical Properties | Enhanced cell permeability and oral bioavailability | Reduced bioavailability due to higher hydrophobicity |
| Mechanism of Action | Targets single BIR domains; relies on cellular abundance for efficacy | Forces dimerization or cross-links BIR domains; enhanced avidity |
| IAP Selectivity | Pan-IAP binding with differential affinities | Preferential cIAP1/2 degradation due to dimerization |
| Caspase Induction | Moderate caspase activation; requires TNFα co-signaling | Potent caspase activation; often TNFα-independent |
GDC-0152's monovalent architecture confers pharmacokinetic advantages, including lower molecular weight (498 Da versus >800 Da for bivalent mimetics) and improved cellular uptake. However, it exhibits reduced avidity compared to bivalent compounds, which can achieve nanomolar potency by simultaneously engaging BIR2 and BIR3 domains of cellular inhibitor of apoptosis protein 1 [8] [10]. Consequently, GDC-0152 primarily functions by displacing SMAC from BIR3 domains and inducing cellular inhibitor of apoptosis protein 1/2 auto-ubiquitination, whereas bivalent mimetics more efficiently trigger XIAP degradation and direct caspase activation [3] [10].
GDC-0152 antagonizes IAP function through dynamic ternary interactions within the IAP-caspase signaling axis:
Caspase Displacement Mechanism: GDC-0152 binds the IBM groove of X-linked inhibitor of apoptosis protein-BIR3 with higher affinity than the N-terminal tetrapeptide of caspase-9 (Kd ≈ 500 nM for native SMAC). This competitively displaces caspase-9 from X-linked inhibitor of apoptosis protein, facilitating apoptosome formation and caspase-3/7 activation [1] [4] [9]. Structural modeling indicates that GDC-0152's thiadiazole group enhances hydrophobic contacts with Tryptophan 310 in X-linked inhibitor of apoptosis protein-BIR3, conferring a 20-fold affinity advantage over the native AVPI peptide [4].
Cellular Inhibitor of Apoptosis Protein 1 Degradation: Upon binding cellular inhibitor of apoptosis protein 1-BIR3, GDC-0152 induces a conformational change that activates the E3 ubiquitin ligase activity of the C-terminal RING domain. This promotes cellular inhibitor of apoptosis protein 1 auto-ubiquitination and proteasomal degradation, evident at concentrations as low as 10 nM in melanoma cells [2] [4]. Degradation of cellular inhibitor of apoptosis protein 1 destabilizes the tumor necrosis factor receptor-associated factor 2 complex, preventing pro-survival nuclear factor kappa-light-chain-enhancer of activated B cells activation and sensitizing cells to tumor necrosis factor alpha-mediated apoptosis [1] [10].
Tumor Necrosis Factor Alpha Amplification Loop: By degrading cellular inhibitor of apoptosis protein 1/2, GDC-0152 enables receptor-interacting serine/threonine-protein kinase 1-dependent activation of caspase-8 and nuclear factor kappa-light-chain-enhancer of activated B cells. This stimulates autocrine tumor necrosis factor alpha production, creating a feed-forward loop that amplifies extrinsic apoptosis [1] [10].
Novel Mechanisms: Recent studies reveal off-target effects contributing to efficacy. GDC-0152 directly modulates ATP-binding cassette sub-family B member 1-ATPase activity at sub-cytotoxic concentrations (0.25×IC50), inhibiting multidrug efflux and reversing chemoresistance [6]. It also suppresses baculoviral IAP repeat-containing ubiquitin-conjugating enzyme expression, reducing intracellular adenosine triphosphate levels and inducing mitophagy [6]. These pleiotropic actions expand GDC-0152's therapeutic utility beyond canonical IAP antagonism.
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: